molecular formula C16H34O3Si B13701005 4-((tert-Butyldimethylsilyl)oxy)decanoic acid

4-((tert-Butyldimethylsilyl)oxy)decanoic acid

Cat. No.: B13701005
M. Wt: 302.52 g/mol
InChI Key: BASNKROOKUWGEM-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)decanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a decanoic acid backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butyldimethylsilyl)oxy)decanoic acid typically involves the protection of the hydroxyl group of decanoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

Decanoic acid+TBDMSCl4-((tert-Butyldimethylsilyl)oxy)decanoic acid\text{Decanoic acid} + \text{TBDMSCl} \rightarrow \text{this compound} Decanoic acid+TBDMSCl→4-((tert-Butyldimethylsilyl)oxy)decanoic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-((tert-Butyldimethylsilyl)oxy)decanoic acid can undergo various chemical reactions, including:

    Oxidation: The TBDMS group is stable under oxidative conditions, allowing selective oxidation of other functional groups.

    Reduction: The compound can be reduced to its corresponding alcohol or aldehyde.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are often used to remove the TBDMS group.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of deprotected decanoic acid or other functionalized derivatives.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)decanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The TBDMS group provides stability during multi-step syntheses.

    Biology: Utilized in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and ease of deprotection.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)decanoic acid primarily involves the protection and deprotection of the hydroxyl group. The TBDMS group is introduced to protect the hydroxyl group from unwanted reactions during synthesis. The deprotection is typically achieved using fluoride ions, which cleave the Si-O bond, releasing the free hydroxyl group. This process is crucial in multi-step organic syntheses where selective protection and deprotection are required.

Comparison with Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)butanoic acid
  • 4-((tert-Butyldimethylsilyl)oxy)hexanoic acid
  • 4-((tert-Butyldimethylsilyl)oxy)octanoic acid

Comparison: 4-((tert-Butyldimethylsilyl)oxy)decanoic acid is unique due to its longer carbon chain, which can influence its solubility, reactivity, and overall stability. Compared to shorter-chain analogs, it may offer different physical properties and reactivity profiles, making it suitable for specific applications where longer carbon chains are advantageous.

Properties

Molecular Formula

C16H34O3Si

Molecular Weight

302.52 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxydecanoic acid

InChI

InChI=1S/C16H34O3Si/c1-7-8-9-10-11-14(12-13-15(17)18)19-20(5,6)16(2,3)4/h14H,7-13H2,1-6H3,(H,17,18)

InChI Key

BASNKROOKUWGEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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